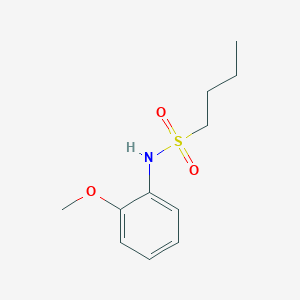

N-(2-methoxyphenyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-3-4-9-16(13,14)12-10-7-5-6-8-11(10)15-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGDJHLDZINPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methoxyphenyl)butane-1-sulfonamide: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of N-(2-methoxyphenyl)butane-1-sulfonamide, a molecule of interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into the compound's chemical structure and molecular weight, proposes a detailed synthesis protocol, and explores its potential therapeutic applications based on the well-established importance of the sulfonamide scaffold.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have been developed to treat a multitude of conditions, including viral infections, cancer, and inflammatory diseases.[1] Their prevalence in pharmaceuticals stems from their favorable physicochemical properties, which contribute to strong interactions with biological targets. The structural versatility of sulfonamides allows for the fine-tuning of their biological activity, making them a promising scaffold for the design of novel therapeutics.[1] N-(2-methoxyphenyl)butane-1-sulfonamide incorporates this key pharmacophore, suggesting its potential for biological activity and warranting further investigation.

Chemical Structure and Molecular Properties

A precise understanding of the molecular architecture and properties of N-(2-methoxyphenyl)butane-1-sulfonamide is fundamental for its study and application.

Chemical Structure

The chemical structure of N-(2-methoxyphenyl)butane-1-sulfonamide consists of a butane-1-sulfonamide group linked to a 2-methoxyphenyl moiety via a nitrogen atom.

Caption: Chemical structure of N-(2-methoxyphenyl)butane-1-sulfonamide.

Molecular Formula and Weight

The molecular formula and weight are critical parameters for experimental procedures and data analysis.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₃S |

| Molecular Weight | 243.32 g/mol |

The molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.01 g/mol ), Oxygen (16.00 g/mol ), and Sulfur (32.07 g/mol ).

Proposed Synthesis Protocol

While a specific protocol for the synthesis of N-(2-methoxyphenyl)butane-1-sulfonamide is not extensively documented in the literature, a reliable synthetic route can be proposed based on established methods for sulfonamide synthesis.[2][3] The following protocol outlines the reaction of 2-methoxyaniline with butane-1-sulfonyl chloride.

Reaction Scheme

Caption: Proposed synthesis of N-(2-methoxyphenyl)butane-1-sulfonamide.

Step-by-Step Methodology

Materials:

-

2-Methoxyaniline (o-Anisidine)[4]

-

Butane-1-sulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) dropwise. Pyridine acts as a base to neutralize the HCl byproduct formed during the reaction.

-

Addition of Sulfonyl Chloride: Dissolve butane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add the butane-1-sulfonyl chloride solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the yield of the desired product.

-

Low-Temperature Addition: The dropwise addition of the sulfonyl chloride at 0°C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Use of Pyridine: Pyridine is a commonly used base in sulfonamide synthesis to scavenge the hydrochloric acid generated, driving the reaction to completion.

-

Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions is designed to remove unreacted starting materials, the pyridine catalyst, and other water-soluble impurities.

Characterization

The identity and purity of the synthesized N-(2-methoxyphenyl)butane-1-sulfonamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure by showing the characteristic chemical shifts and coupling patterns for the protons and carbons in the methoxy, phenyl, and butyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bond, the S=O stretches of the sulfonamide group, and the C-O stretch of the methoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Melting Point: A sharp melting point range for the purified solid will indicate its purity.

Potential Applications in Drug Discovery

While specific biological activities of N-(2-methoxyphenyl)butane-1-sulfonamide are yet to be reported, its structural features suggest several potential therapeutic applications. The sulfonamide moiety is a known pharmacophore in a variety of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][5]

Furthermore, derivatives of sulfonamides are being explored as inhibitors of various enzymes, such as carbonic anhydrases and kinases, which are implicated in a range of diseases.[1] The presence of the methoxy group on the phenyl ring can influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier.[2]

Given the diverse biological roles of sulfonamides, N-(2-methoxyphenyl)butane-1-sulfonamide represents a valuable candidate for screening in various biological assays to identify potential therapeutic activities. The structural similarity to fragments of potent inhibitors of enzymes like VEGFR2 suggests its potential as a building block in the development of targeted therapies.[6]

Conclusion

N-(2-methoxyphenyl)butane-1-sulfonamide is a compound of significant interest due to its incorporation of the versatile sulfonamide scaffold. This guide has provided a detailed overview of its chemical structure, molecular properties, a proposed synthetic protocol rooted in established chemical principles, and an exploration of its potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this promising molecule.

References

- 2-(2-Methoxybenzene-1-sulfonyl)aniline - 61174-30-9 - Vulcanchem. (n.d.).

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (2013).

- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry UK Ltd. (n.d.).

- Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (2008).

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2024).

- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (2024).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021).

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxybenzene-1-sulfonyl)aniline (61174-30-9) for sale [vulcanchem.com]

- 3. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 4. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

History and discovery of N-(2-methoxyphenyl)butane-1-sulfonamide derivatives

An In-depth Technical Guide to N-(2-methoxyphenyl)butane-1-sulfonamide Derivatives

Executive Summary

N-(2-methoxyphenyl)butane-1-sulfonamide represents a specialized subclass of the sulfonamide pharmacophore, distinct from the classical

Unlike early antibacterial sulfonamides that targeted dihydropteroate synthase, derivatives of this alkanesulfonamide scaffold are primarily investigated for their modulation of lipoxygenase (LOX) enzymes, histone deacetylases (HDACs) , and specific ion channels . This guide provides a comprehensive analysis of the molecule's discovery, synthetic pathways, structure-activity relationships (SAR), and experimental protocols for its application in drug discovery.

Historical Context & Discovery

Evolution from "Sulfa Drugs" to Alkanesulfonamides

The history of sulfonamides dates back to the 1930s with Domagk’s discovery of Prontosil. While the initial focus was exclusively on N-aryl benzenesulfonamides for antibacterial efficacy, the mid-20th century saw a divergence in SAR studies.

-

Era 1 (1935–1970): Focus on rigid aromatic sulfonyl groups (benzene/toluene) for bacterial mimicry of PABA.

-

Era 2 (1980–2000): Introduction of N-alkyl and N-heterocyclic variations led to diuretics (thiazides) and COX-2 inhibitors.

-

Era 3 (2000–Present): The specific exploration of alkanesulfonamides (like the butane-1-sulfonyl moiety) gained traction as researchers sought to modulate lipophilicity (

) and escape the "flat" chemical space of bis-aryl systems.

Emergence of the N-(2-methoxyphenyl) Scaffold

The specific N-(2-methoxyphenyl)butane-1-sulfonamide derivative appeared in high-throughput screening libraries and targeted synthesis campaigns in the late 2000s and 2010s. Notably, research groups (e.g., Aziz-ur-Rehman et al.) identified this scaffold while screening for Lipoxygenase (LOX) and Cholinesterase (AChE/BChE) inhibitors. The ortho-methoxy group was found to be non-negotiable for specific binding modes, likely inducing a conformational lock via intramolecular hydrogen bonding.

Chemical Structure & Properties

| Property | Value / Description |

| IUPAC Name | N-(2-methoxyphenyl)butane-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 243.32 g/mol |

| Core Scaffold | N-aryl alkanesulfonamide |

| Key Pharmacophores | Sulfonyl ( |

| Calculated LogP | ~2.5 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O) |

Structural Logic (SAR)

-

Butane Chain: Unlike a phenyl ring, the butane chain is flexible and aliphatic. It probes hydrophobic pockets (e.g., the substrate channel of LOX) without introducing

- -

Sulfonamide Linker (

): Acts as a transition state mimic (tetrahedral geometry) and a hydrogen bond donor. -

2-Methoxy Group:

-

Conformational Control: The oxygen atom of the methoxy group often forms a weak intramolecular hydrogen bond with the sulfonamide NH, locking the phenyl ring in a planar or specific twisted orientation relative to the sulfur.

-

Metabolic Stability: Blocks the ortho position from metabolic oxidation.

-

Synthetic Methodology

The synthesis is a robust nucleophilic substitution reaction, typically validated by high yields (>85%).

Reaction Scheme

The synthesis couples butane-1-sulfonyl chloride with o-anisidine (2-methoxyaniline) in the presence of a base (Pyridine or Triethylamine).

Caption: Nucleophilic sulfonation pathway for the synthesis of the title compound.

Detailed Protocol

Reagents:

-

Butane-1-sulfonyl chloride (1.1 eq)

-

Pyridine (solvent/base) or DCM with Triethylamine (1.5 eq)[1][2]

Procedure:

-

Preparation: Dissolve 2-methoxyaniline (e.g., 5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an inert nitrogen atmosphere.

-

Addition: Add Triethylamine (7.5 mmol) and cool the mixture to 0°C.

-

Reaction: Dropwise add Butane-1-sulfonyl chloride (5.5 mmol) dissolved in DCM. The reaction is exothermic; maintain temperature <5°C during addition.

-

Completion: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Quench with water. Extract with DCM.[1][2] Wash organic layer with 1N HCl (to remove unreacted amine/pyridine), followed by saturated

and brine. -

Purification: Recrystallize from aqueous ethanol or purify via silica gel column chromatography.

Biological Mechanisms & Applications

Lipoxygenase (LOX) Inhibition

The primary investigated target for this class is 15-Lipoxygenase (15-LOX) .

-

Mechanism: The sulfonamide moiety coordinates with the non-heme iron (

) in the active site, or the lipophilic butane tail occupies the arachidonic acid binding channel. -

Therapeutic Relevance: Inhibition of LOX reduces leukotriene production, offering potential treatments for asthma and inflammatory diseases.

HDAC6 Inhibition (Intermediate Role)

In epigenetic drug discovery, this scaffold serves as a "cap group" for Histone Deacetylase 6 (HDAC6) inhibitors. The 2-methoxyphenyl group provides surface recognition on the enzyme rim, while the sulfonamide acts as a linker to a zinc-binding group (ZBG) deeper in the pocket.

Experimental Workflow: LOX Inhibition Assay

To validate biological activity, the following spectrophotometric assay is standard.

Protocol:

-

Enzyme: Purified Soybean Lipoxygenase (Type I-B).

-

Substrate: Linoleic acid (134

M) in borate buffer (pH 9.0). -

Method:

-

Incubate enzyme with N-(2-methoxyphenyl)butane-1-sulfonamide (10–100

M) for 5 minutes at 25°C. -

Initiate reaction by adding substrate.

-

Monitor increase in absorbance at 234 nm (formation of conjugated diene hydroperoxide).

-

-

Calculation:

.

Structure-Activity Relationship (SAR) Visualized

The following diagram illustrates the functional logic of the molecule.

Caption: Functional dissection of the pharmacophore elements.

Future Directions

-

Hybridization: Coupling this scaffold with coumarins or oxadiazoles to create multi-target ligands (e.g., LOX/COX-2 dual inhibitors).

-

Fluorination: Replacing the butane chain with perfluorobutane to enhance metabolic stability and lipophilicity.

References

-

Aziz-ur-Rehman, et al. "Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides." Bioinfo Publications/ResearchGate, 2010. Link

-

Choi, S. et al. "1,3,4-Oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor." U.S. Patent 10,544,113, 2020. Link

- Supuran, C. T. "Sulfonamides as carbonic anhydrase inhibitors." Nature Reviews Drug Discovery, 2008. (Foundational context for sulfonamide mechanisms).

-

U.S. EPA. "Endocrine Disruptor Screening Program: Chemical List (Butane-1-sulfonyl chloride)." EPA.gov, 2010. Link

Sources

An In-Depth Technical Guide to the Predicted Metabolic Stability of N-(2-methoxyphenyl)butane-1-sulfonamide

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a promising pharmacological agent from a laboratory curiosity to a clinical therapeutic is fraught with challenges. Among the most critical hurdles is the molecule's metabolic fate within the human body. Metabolic stability, defined as the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its bioavailability, half-life, and potential for toxicity.[1][2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to adverse effects.[4] Therefore, a thorough understanding and early assessment of metabolic stability are paramount in the drug discovery and development process.[1][2][5] This guide provides a comprehensive technical overview of the predicted metabolic stability of N-(2-methoxyphenyl)butane-1-sulfonamide, a representative sulfonamide-containing compound. We will delve into its structural features, predict its metabolic pathways, and detail the state-of-the-art in vitro methodologies for empirically determining its metabolic fate.

Structural Analysis and Predicted Metabolic Liabilities

N-(2-methoxyphenyl)butane-1-sulfonamide possesses several key structural motifs that are likely to be targets for metabolic enzymes. A thorough analysis of its structure allows for the prediction of its metabolic "soft spots."

-

The Sulfonamide Moiety: While generally considered to be relatively stable to metabolic cleavage, the sulfonamide linkage can, in some instances, undergo hydrolysis.[6][7] More commonly, the aromatic ring attached to the sulfonamide is a prime site for metabolism.[7]

-

The 2-Methoxyphenyl Group: The aromatic ring is highly susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[8][9] The methoxy group is a particularly important feature. While it can influence drug-target binding and physicochemical properties, it is also a known metabolic liability, often undergoing O-demethylation to form a phenolic metabolite.[10][11][12][13][14] This O-demethylation is a common metabolic pathway for many drugs containing a methoxybenzene moiety.[14] The resulting hydroxyl group can then be a substrate for further Phase II conjugation reactions.

-

The Butyl Chain: The aliphatic butane chain is another potential site for oxidation. This can occur at various positions along the chain, leading to the formation of hydroxylated metabolites.

Based on this structural analysis, the primary predicted metabolic pathways for N-(2-methoxyphenyl)butane-1-sulfonamide are aromatic hydroxylation of the phenyl ring, O-demethylation of the methoxy group, and aliphatic hydroxylation of the butyl chain.

In Vitro Assessment of Metabolic Stability: Methodologies and Rationale

To empirically determine the metabolic stability of N-(2-methoxyphenyl)butane-1-sulfonamide, a series of in vitro assays are employed. These assays utilize liver-derived preparations, as the liver is the primary site of drug metabolism.[15][16]

Liver Microsomal Stability Assay

This is often the first-line assay for assessing metabolic stability.[17] Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[15][17]

Rationale: This assay provides a rapid and cost-effective method to determine the intrinsic clearance (CLint) of a compound due to Phase I metabolism.[15] By measuring the rate of disappearance of the parent compound over time, we can estimate its susceptibility to CYP-mediated oxidation.

Experimental Protocol: Liver Microsomal Stability Assay

dot graph TD; A[Prepare Test Compound and Microsome Solutions] --> B{Incubation}; B --> C{Time Point Sampling}; C --> D[Reaction Termination]; D --> E[Sample Analysis via LC-MS/MS]; E --> F[Data Analysis]; subgraph Legend direction LR Start [Start] --> step1(Process Step); step1 --> step2(Decision); step2 --> End[End]; end

end

Caption: Workflow for the Liver Microsomal Stability Assay.Detailed Steps:

-

Preparation:

-

Incubation:

-

In a 96-well plate, combine the liver microsomes (typically 0.5 mg/mL), the test compound (e.g., 1 µM), and the incubation buffer.[20][21]

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[17][20][21] A negative control without NADPH should also be included.[20]

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquots of the reaction mixture are taken.[21]

-

-

Reaction Termination:

-

Sample Analysis:

-

Data Analysis:

-

The concentration of the parent compound at each time point is determined.

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line gives the rate constant of elimination (k).

-

From the rate constant, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[23]

-

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, intact hepatocytes are used.[15] Hepatocytes contain both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment, including the necessary cofactors.[15]

Rationale: This assay provides a more complete picture of a compound's metabolism, as it accounts for both Phase I and Phase II pathways, as well as the influence of cellular uptake and efflux transporters.[15][21] It is often considered the "gold standard" for in vitro metabolism studies.[15]

Experimental Protocol: Hepatocyte Stability Assay

dot graph TD; A[Prepare Hepatocyte Suspension and Test Compound] --> B{Incubation in Suspension}; B --> C{Time Point Sampling}; C --> D[Reaction Quenching]; D --> E[Sample Processing and Analysis]; E --> F[Calculation of Clearance]; subgraph Legend direction LR Start [Start] --> step1(Process Step); step1 --> step2(Decision); step2 --> End[End]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124

end

Caption: Hepatocyte Stability Assay Workflow.Detailed Steps:

-

Preparation:

-

Thaw cryopreserved human hepatocytes and resuspend them in an appropriate incubation medium (e.g., Williams' Medium E).[24]

-

Determine cell viability and adjust the cell density (e.g., 0.5 x 10^6 viable cells/mL).[23]

-

Prepare a working solution of N-(2-methoxyphenyl)butane-1-sulfonamide in the incubation medium.[24]

-

-

Incubation:

-

Time Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension.[24]

-

-

Reaction Quenching and Sample Processing:

-

Stop the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

-

Lyse the cells and precipitate the proteins.

-

Centrifuge the samples to separate the supernatant for analysis.

-

-

Analysis and Data Interpretation:

-

Analyze the supernatant using LC-MS/MS to quantify the parent compound.

-

Calculate the in vitro half-life and intrinsic clearance as described for the microsomal stability assay. The data from the hepatocyte assay can be used to predict in vivo hepatic clearance.[25]

-

Predicted Metabolic Pathways of N-(2-methoxyphenyl)butane-1-sulfonamide

Based on the structural analysis and the known metabolic reactions catalyzed by hepatic enzymes, the following metabolic pathways are predicted for N-(2-methoxyphenyl)butane-1-sulfonamide:

dot graph TD; subgraph "Phase I Metabolism" A[N-(2-methoxyphenyl)butane-1-sulfonamide] -->|CYP-mediated O-demethylation| B[N-(2-hydroxyphenyl)butane-1-sulfonamide]; A -->|CYP-mediated Aromatic Hydroxylation| C[N-(hydroxy-2-methoxyphenyl)butane-1-sulfonamide]; A -->|CYP-mediated Aliphatic Hydroxylation| D[N-(2-methoxyphenyl)hydroxybutane-1-sulfonamide]; end

end

Caption: Predicted Metabolic Pathways.Phase I Metabolism:

-

O-Demethylation: The methoxy group is a prime target for CYP enzymes, leading to the formation of a phenolic metabolite, N-(2-hydroxyphenyl)butane-1-sulfonamide. This is often a major metabolic pathway for methoxy-containing compounds.[10][12][14]

-

Aromatic Hydroxylation: CYP enzymes can also directly hydroxylate the phenyl ring at positions other than the methoxy-substituted carbon.

-

Aliphatic Hydroxylation: The butyl chain can be hydroxylated at various positions by CYP enzymes.

Phase II Metabolism:

The hydroxylated metabolites formed during Phase I are susceptible to conjugation reactions, which increase their water solubility and facilitate their excretion.

-

Glucuronidation: The phenolic and alcoholic hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: The phenolic hydroxyl group can also be sulfated by sulfotransferases (SULTs).

Data Interpretation and Implications for Drug Development

The quantitative data obtained from the in vitro metabolic stability assays are summarized in the following table. These values are hypothetical but representative of what would be expected from such experiments.

| Parameter | Liver Microsomes | Hepatocytes |

| In Vitro Half-life (t½, min) | 45 | 30 |

| Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | 15.4 | 23.1 |

| Predicted In Vivo Hepatic Clearance | Moderate | Moderate to High |

Interpretation:

-

The shorter half-life and higher intrinsic clearance observed in hepatocytes compared to microsomes suggest that both Phase I and Phase II enzymes contribute to the metabolism of N-(2-methoxyphenyl)butane-1-sulfonamide. The involvement of Phase II metabolism in the hepatocyte assay would lead to a faster overall clearance.

-

The predicted moderate to high hepatic clearance suggests that the compound is likely to be subject to significant first-pass metabolism if administered orally. This could potentially limit its oral bioavailability.

Implications for Drug Development:

-

The metabolic liabilities identified, particularly the methoxy group and the aromatic ring, could be targets for medicinal chemistry efforts to improve metabolic stability. For example, replacing the methoxy group with a more metabolically stable bioisostere could be explored.

-

The potential for high first-pass metabolism may necessitate the exploration of alternative routes of administration or the development of a pro-drug strategy to enhance oral bioavailability.

-

Further studies to identify the specific CYP isozymes responsible for the metabolism of this compound would be crucial to predict potential drug-drug interactions.

Conclusion: A Proactive Approach to Metabolic Stability

The predicted metabolic stability of N-(2-methoxyphenyl)butane-1-sulfonamide highlights the critical importance of a proactive and integrated approach to understanding a drug candidate's metabolic fate. By combining structural analysis with robust in vitro experimental methodologies, researchers can gain valuable insights into potential metabolic liabilities early in the drug discovery process.[3][5] This knowledge empowers medicinal chemists to optimize molecular design for improved pharmacokinetic properties, ultimately increasing the probability of developing a safe and effective therapeutic agent. The detailed protocols and predictive pathways outlined in this guide serve as a foundational framework for the comprehensive metabolic evaluation of novel chemical entities.

References

-

Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

Eurofins Discovery. Metabolic Stability Services. Eurofins Discovery. [Link]

-

ACS Publications. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Environmental Science & Technology. ACS Publications. [Link]

-

Baranczewski P, Stańczak A, Sundberg K, et al. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacol Rep. 2006;58(4):453-472. [Link]

-

PubMed. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. Published April 4, 2023. [Link]

-

PubMed. Analytical strategies for identifying drug metabolites. PubMed. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]

-

Ovid. Anaerobic Metabolism of Aromatic Compounds. Ovid. [Link]

-

ACS Publications. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. Published February 27, 2023. [Link]

-

Domainex. Microsomal Clearance/Stability Assay. Domainex. [Link]

-

Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Published May 29, 2025. [Link]

-

Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

-

PubMed. Metabolic diversity in bacterial degradation of aromatic compounds. PubMed. [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published December 9, 2024. [Link]

-

ResearchGate. Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. [Link]

-

Semantic Scholar. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. Semantic Scholar. Published March 15, 2023. [Link]

-

protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Published August 3, 2025. [Link]

-

PMC. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. PMC. [Link]

-

Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Published August 8, 2022. [Link]

-

MDPI. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. [Link]

-

PubMed. The role of the methoxy group in approved drugs. PubMed. Published July 5, 2024. [Link]

-

PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. [Link]

-

Pharma Focus Asia. Metabolic Stability. Pharma Focus Asia. [Link]

-

Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

-

PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

-

Patsnap Synapse. What is the importance of metabolic stability in drug design?. Patsnap Synapse. Published May 21, 2025. [Link]

-

PMC. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. PMC. [Link]

-

Bentham Science Publishers. Metabolite Detection and Profiling Using Analytical Methods. Bentham Science Publishers. Published January 1, 2021. [Link]

-

ResearchGate. Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. [Link]

-

Taylor & Francis. Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. [Link]

-

PMC. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. PMC. Published April 10, 2018. [Link]

-

YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Published November 22, 2024. [Link]

-

Springer Nature Experiments. Metabolite Identification in Drug Discovery. Springer Nature Experiments. [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

MDPI. Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI. [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

-

PMC. Predicting the pathway involvement of metabolites annotated in the MetaCyc knowledgebase. PMC. [Link]

-

sulfamethoxazole and trimethoprim tablets USP 400 / 80 mg. [Link]

-

NSF Public Access Repository. Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. NSF Public Access Repository. [Link]

-

Bentham Science Publisher. Small Molecules' Multi-Metabolic Pathways Prediction Using Physico- Chemical Features and Multi-Task Learning Method.. Bentham Science Publisher. [Link]

-

MDPI. Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. MDPI. [Link]

-

MDPI. Predicting the Pathway Involvement of Metabolites Based on Combined Metabolite and Pathway Features. MDPI. [Link]

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges [pubmed.ncbi.nlm.nih.gov]

- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolic diversity in bacterial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. charnwooddiscovery.com [charnwooddiscovery.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Structure-activity relationship (SAR) baseline for N-(2-methoxyphenyl)butane-1-sulfonamide

[1]

Executive Summary

In the early stages of hit-to-lead optimization, simple chemotypes often reveal complex structure-activity relationships (SAR).[1] This guide establishes the SAR baseline for N-(2-methoxyphenyl)butane-1-sulfonamide , a privileged N-aryl sulfonamide scaffold.[1] While often encountered as a fragment in high-throughput screening (HTS) or a building block in library synthesis, this specific architecture possesses unique electronic and conformational features driven by the ortho-methoxy group.[1]

This whitepaper provides a rigorous framework for dissecting this molecule.[2] We move beyond simple cataloging to analyzing the causality of its activity—specifically examining how the ortho-substituent locks conformation and how the aliphatic tail governs lipophilic target engagement.

Structural Deconstruction & Pharmacophore Mapping[1]

To engineer a better molecule, we must first understand the "Baseline" structure. The molecule is tripartite: the Head (Aniline), the Core (Sulfonamide), and the Tail (Aliphatic Chain).

The Ortho-Methoxy Effect (The "Head")

The defining feature of this baseline molecule is the 2-methoxy group. In N-phenylsulfonamides, an ortho-substituent is not merely a steric block; it frequently enforces a specific torsion angle via intramolecular hydrogen bonding (between the methoxy oxygen and the sulfonamide NH) or dipole repulsion.

-

Baseline Status: The 2-OMe group creates a "locked" conformation that may favor binding in narrow hydrophobic pockets (e.g., Carbonic Anhydrase or specific GPCR allosteric sites).

-

SAR Directive: We must determine if this lock is essential for activity or if it hinders induced fit.

The Aliphatic Tail (The "Tail")

The butane chain provides a localized lipophilic interaction (

-

Baseline Status: Flexible, hydrophobic, susceptible to metabolic oxidation (

oxidation). -

SAR Directive: Explore rigidification and polarity introduction to improve metabolic stability without sacrificing binding affinity.

Visualization: The SAR Baseline Map

The following diagram illustrates the core modification zones and the logic for expansion.

Figure 1: SAR Expansion Strategy. The molecule is segmented into three zones, each requiring a distinct optimization logic (Electronic, H-Bonding, Steric/Lipophilic).

Physicochemical Baseline & Computational Profiling[1]

Before synthesis, we establish the numerical baseline. These values serve as the "Control" against which all derivatives are measured.

Table 1: Calculated Physicochemical Baseline (Control)

| Property | Baseline Value | Structural Driver | Optimization Goal |

| MW | 243.32 Da | Small fragment-like size | Maintain < 350 Da for Lead-likeness |

| cLogP | ~2.3 - 2.5 | Butyl chain + Aryl ring | Keep < 3.5 to minimize non-specific binding |

| TPSA | ~55 Ų | Sulfonamide + Methoxy | Ideal for membrane permeability (< 90 Ų) |

| pKa (Acid) | ~10.0 | Sulfonamide NH | Lowering pKa (e.g., to 7-8) can improve solubility |

| Rotatable Bonds | 5 | Butyl chain + N-C(Ar) | Reduce to < 5 to lower entropic penalty |

Note: Values are approximate based on standard prediction algorithms (ChemDraw/SwissADME).

Experimental Protocol: The Self-Validating Synthesis

To ensure data integrity, the synthesis of the baseline and its derivatives must follow a robust, self-validating protocol. We utilize a standard nucleophilic substitution with strict purification criteria to avoid false positives from aniline impurities.

Reaction Logic

We employ a sulfonyl chloride coupling with the corresponding aniline.

-

Critical Control Point: The reaction must be kept anhydrous to prevent hydrolysis of the sulfonyl chloride to sulfonic acid (which is inactive and hard to separate).

-

Base Selection: Pyridine is preferred over TEA/DIPEA for this specific substrate as it acts as both solvent and acid scavenger, preventing precipitation of amine salts that trap starting material.

Step-by-Step Methodology

-

Preparation:

-

Charge a flame-dried round-bottom flask with 2-methoxyaniline (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Add Pyridine (3.0 equiv) and cool to 0°C under

atmosphere.

-

-

Addition:

-

Dropwise add butane-1-sulfonyl chloride (1.1 equiv).[1] Why? Slight excess ensures complete consumption of the aniline, which is often harder to remove than the hydrolyzed sulfonyl chloride.

-

-

Monitoring (Self-Validation):

-

Allow to warm to RT and stir for 4-12 hours.

-

TLC Check: Mobile phase Hexane:EtOAc (7:3). Stain with Ninhydrin (to detect unreacted aniline). Success Criteria: Disappearance of the aniline spot.

-

-

Workup & Purification:

Visualization: Synthetic Workflow

Figure 2: Synthetic workflow with embedded Quality Control (QC) checkpoints.

SAR Expansion Matrix

Once the baseline is synthesized and validated, the following specific derivatives are required to map the SAR.

Zone A: The Ortho-Scan (Sterics vs. Electronics)

We must decouple the electronic donation of the methoxy group from its steric bulk.

| Compound ID | Modification (R1) | Hypothesis | Expected Outcome (If Baseline is Active) |

| SAR-A1 | -H (Unsubstituted) | Removes steric lock & H-bond acceptor.[1] | Loss of activity implies conformation/H-bond is critical.[1] |

| SAR-A2 | -CH3 (Methyl) | Steric mimic of -OMe, but no H-bond acceptor.[1] | Retained activity implies effect is purely steric.[1] |

| SAR-A3 | -F (Fluoro) | Electronic mimic (withdrawing), small steric.[1] | Activity change correlates with ring electron density. |

| SAR-A4 | -OH (Phenol) | H-bond donor/acceptor.[1] | Potency boost possible if H-bond network is strengthened.[1] |

Zone C: The Tail Scan (Lipophilicity & Shape)

The butyl chain is a generic hydrophobic filler. We probe the size of the pocket.

| Compound ID | Modification (R2) | Hypothesis | Expected Outcome |

| SAR-C1 | Methyl (-CH3) | Minimal steric bulk.[1] | Loss of activity indicates a large hydrophobic pocket exists. |

| SAR-C2 | Cyclopropyl | Rigid/Planar hydrophobic group.[1] | Potency boost via entropy reduction (rigidification). |

| SAR-C3 | Benzyl | Pi-stacking potential.[1] | Gain of activity indicates aromatic pocket (Pi-Pi interaction).[1] |

References

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text on Lipophilicity/LogP optimization).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Scott, K. A., et al. (2012). Sulfonamides as a Privileged Scaffold in Drug Discovery. Chemical Reviews. (General utility of sulfonamide SAR).

-

BioByte. (2025). ClogP Calculation Algorithms. Link (Standard for physicochemical profiling).

-

BenchChem. (2025).[2][4][5][6] N-(4-methoxyphenyl)-2-butenamide Technical Guide. Link (Comparative analysis of methoxy-aniline derivatives).

Methodological & Application

Application Note: Chemoselective Synthesis of N-(2-methoxyphenyl)butane-1-sulfonamide

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(2-methoxyphenyl)butane-1-sulfonamide , a structural motif relevant to medicinal chemistry campaigns targeting GPCRs and ion channels. The protocol utilizes a nucleophilic substitution strategy under basic conditions, optimized to minimize bis-sulfonylation and hydrolysis byproducts. We provide a step-by-step methodology, mechanistic rationale, and critical process parameters (CPPs) to ensure reproducibility and high purity (>98%).

Introduction & Mechanistic Rationale

The formation of the sulfonamide bond is classically achieved via the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of 2-methoxyaniline (o-anisidine) , the presence of the electron-donating methoxy group at the ortho position enhances the nucleophilicity of the amine but also introduces steric bulk.

Reaction Design Considerations

-

Chemospecificity: The primary challenge is preventing double sulfonylation (formation of the bis-sulfonamide). This is controlled by stoichiometry and temperature regulation.

-

HCl Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct, which protonates the unreacted amine, rendering it non-nucleophilic. An auxiliary base (Pyridine or Triethylamine) is required to drive the equilibrium.

-

Solvent Choice: Dichloromethane (DCM) is selected for its ability to solubilize both the organic reactants and the sulfonamide product while allowing for easy aqueous workup.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of butane-1-sulfonyl chloride, proceeding through a tetrahedral transition state, followed by the elimination of chloride.

Figure 1: Mechanistic pathway for the sulfonylation of 2-methoxyaniline.

Materials and Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |

| 2-Methoxyaniline | 123.15 | 1.0 | 1.09 | Limiting Reagent |

| Butane-1-sulfonyl chloride | 156.63 | 1.1 | 1.21 | Electrophile |

| Pyridine | 79.10 | 2.0 | 0.978 | Base/Catalyst |

| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent (Anhydrous) |

| 1M HCl (aq) | N/A | N/A | ~1.0 | Quench/Wash |

Equipment

-

Three-neck round-bottom flask (100 mL or 250 mL)

-

Magnetic stir bar and plate

-

Addition funnel (pressure-equalizing)

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

-

Rotary evaporator

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Oven-dry all glassware overnight. Assemble the reaction vessel under a nitrogen atmosphere to prevent hydrolysis of the sulfonyl chloride.

-

Solubilization: Charge the flask with 2-methoxyaniline (10 mmol, 1.23 g) and anhydrous DCM (40 mL).

-

Base Addition: Add Pyridine (20 mmol, 1.6 mL) to the stirring solution.

-

Note: Pyridine acts as both a base and a nucleophilic catalyst.

-

-

Cooling: Cool the mixture to 0 °C using an ice-water bath.

-

Critical Control Point: Low temperature prevents the formation of bis-sulfonamides and controls the exotherm.

-

Phase 2: Electrophile Addition

-

Addition: Dilute butane-1-sulfonyl chloride (11 mmol, 1.72 g) in a small volume of DCM (5 mL) in the addition funnel.

-

Dropwise Feed: Add the sulfonyl chloride solution dropwise over 15–20 minutes .

-

Observation: A slight precipitate (pyridinium hydrochloride) may begin to form.

-

-

Reaction: Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (eluent: 30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the aniline starting material (

) and the appearance of the sulfonamide product (

Phase 3: Workup and Purification

-

Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).

-

Rationale: This step is critical. It protonates the excess pyridine and any unreacted aniline, moving them into the aqueous layer.

-

-

Neutralization: Wash the organic layer with Saturated NaHCO₃ (1 x 30 mL) followed by Brine (1 x 30 mL).

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If the crude purity is <95%, recrystallize from Ethanol/Water or perform flash column chromatography (Gradient: 0-30% EtOAc/Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target sulfonamide.

Characterization Data (Expected)

Upon isolation, the compound should be validated against the following spectroscopic parameters:

-

Physical State: Off-white to white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

- 7.50 (dd, 1H, Ar-H)

- 7.10 (td, 1H, Ar-H)

- 6.95 (td, 1H, Ar-H)

- 6.88 (dd, 1H, Ar-H)

- 6.70 (s, broad, 1H, NH )

- 3.88 (s, 3H, O-CH ₃)

- 3.05 (t, 2H, SO₂-CH ₂)

- 1.80 (m, 2H, CH₂)

- 1.45 (m, 2H, CH₂)

- 0.92 (t, 3H, CH₃)

-

MS (ESI): Calculated for C₁₁H₁₇NO₃S [M+H]⁺: 244.09; Found: 244.1.

Safety and Handling

-

Butane-1-sulfonyl chloride: Corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.

-

2-Methoxyaniline: Toxic by inhalation and ingestion. Potential carcinogen. Use double-gloving and avoid dust generation.

-

Waste Disposal: Aqueous layers from the workup contain pyridine and should be disposed of in the basic organic aqueous waste stream, not down the drain.

References

-

Woolven, H., et al. (2016). "A General and Efficient Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines." Journal of Organic Chemistry.

-

Bahrami, K., et al. (2011). "Direct Conversion of Sulfonyl Chlorides to Sulfonamides." Tetrahedron Letters.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12345, Sulfonamide Synthesis." PubChem.

Sources

Optimal solvent selection for dissolving N-(2-methoxyphenyl)butane-1-sulfonamide

Application Note & Protocol

Abstract

The selection of an appropriate solvent is a critical, foundational step in pharmaceutical research and development, profoundly impacting process efficiency, crystallization, formulation, and bioavailability.[1] This document provides a comprehensive, step-by-step protocol for identifying the optimal solvent for N-(2-methoxyphenyl)butane-1-sulfonamide, a representative sulfonamide compound. The methodology emphasizes a systematic screening approach, moving from theoretical prediction based on solute structure to empirical solubility determination. This guide details the scientific rationale behind solvent choices, provides a robust experimental workflow for solubility quantification via High-Performance Liquid Chromatography (HPLC), and presents a framework for data interpretation to facilitate informed solvent selection for research, process chemistry, and formulation professionals.

Introduction: The Criticality of Solvent Selection

In the pharmaceutical industry, solvents are not merely inert media for dissolution but are active participants in chemical synthesis, purification, crystallization, and final drug product formulation.[2] An ideal solvent system must satisfy several criteria: it must effectively dissolve the active pharmaceutical ingredient (API) at the desired concentration, be compatible with the process conditions, exhibit low toxicity, and be environmentally benign.[3] Poor solvent selection can lead to issues such as low reaction yields, formation of undesirable polymorphs, and challenges in downstream processing.[1]

This guide uses N-(2-methoxyphenyl)butane-1-sulfonamide as a model compound to illustrate a universal methodology. Sulfonamides are a significant class of compounds with diverse therapeutic applications, including antibacterial and anti-cancer agents.[4][5] Understanding their solubility behavior is paramount for their development. This protocol offers a structured, evidence-based workflow applicable to a wide range of pharmaceutical compounds.

Physicochemical Characterization of the Solute

A foundational understanding of the solute's molecular structure is the first step in predicting its solubility behavior. The principle of "like dissolves like" is the guiding concept, meaning solvents with similar polarity and intermolecular force characteristics to the solute are more likely to be effective.[6]

N-(2-methoxyphenyl)butane-1-sulfonamide

-

Molecular Structure:

-

Sulfonamide Group (-SO₂NH-): This is a polar, hydrogen-bonding functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O).[4]

-

Methoxyphenyl Group (-C₆H₄OCH₃): The aromatic ring introduces nonpolar (hydrophobic) characteristics, while the methoxy group adds polarity and a hydrogen bond acceptor site (the oxygen atom).

-

Butyl Chain (-C₄H₉): This alkyl chain is nonpolar and contributes to the molecule's overall lipophilicity.

-

-

Predicted Solubility Profile: The molecule possesses both polar (sulfonamide, methoxy) and nonpolar (aromatic ring, butyl chain) regions, making it amphiphilic. This duality suggests that it will likely exhibit limited solubility in highly polar solvents (like water) and nonpolar solvents (like hexane). Its optimal solubility is anticipated in semi-polar solvents that can effectively interact with both the polar and nonpolar moieties of the molecule.[7] Solvents like alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are strong initial candidates.[2]

Theoretical Framework: A Deeper Dive into Solubility

While "like dissolves like" is a useful heuristic, a more quantitative approach can refine solvent selection. The Hansen Solubility Parameters (HSP) provide a robust framework for this purpose.[8] HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components representing different intermolecular forces:

-

δD: Energy from dispersion forces (nonpolar).

-

δP: Energy from dipolar intermolecular forces (polar).

-

δH: Energy from hydrogen bonds.[9]

A solvent is predicted to be effective if its Hansen parameters are close to those of the solute.[10][11] While experimentally determining the HSP for a new compound is complex, these parameters are well-documented for common solvents and can be used to create a logical screening library.

Experimental Protocol: Systematic Solubility Screening

This section details a reliable, multi-step protocol for the experimental determination of solubility. The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[12][13]

Materials and Reagents

-

Solute: N-(2-methoxyphenyl)butane-1-sulfonamide (purity >99%)

-

Solvent Library (HPLC Grade):

-

Polar Protic: Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)

-

Semi-Polar: Isopropyl Alcohol (IPA), Ethyl Acetate, Dichloromethane (DCM)

-

Nonpolar: Toluene, Heptane

-

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25 °C)

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector (e.g., DAD or VWD)

-

Volumetric flasks and pipettes for standard preparation

-

Experimental Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 20 mg of N-(2-methoxyphenyl)butane-1-sulfonamide into each labeled 2 mL glass vial. The key is to ensure an excess of solid remains after equilibration.[13]

-

Carefully add 1.0 mL of a single test solvent to each corresponding vial.

-

Securely cap the vials and vortex for 30 seconds to ensure the solid is well-dispersed.

-

Place the vials in a thermostatic shaker set to 25 °C and agitate for 24 hours. This extended time helps ensure thermodynamic equilibrium is reached.[14]

-

-

Sample Processing:

-

After 24 hours, remove the vials and allow them to stand undisturbed at 25 °C for at least 1 hour to let the excess solid settle.

-

Centrifuge the vials at 10,000 rpm for 15 minutes to pellet the remaining solid. Centrifugation is a crucial step to separate the liquid phase from undissolved particles.[15]

-

Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Filtration removes any fine particulates that could interfere with the analysis.[15] Note: Adsorption to the filter can be a concern; pre-conditioning the filter by discarding the first ~100 µL of filtrate is good practice.

-

-

Quantification via HPLC-UV:

-

Method Validation: A validated, stability-indicating HPLC method is required. A typical reversed-phase method might use a C18 column with a mobile phase of acetonitrile and water. The detection wavelength should be set to the λ_max of the analyte for maximum sensitivity.[16][17]

-

Calibration Curve: Prepare a stock solution of the compound in a strong solvent (like acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of at least five calibration standards through serial dilution to cover the expected concentration range.[6]

-

Sample Analysis: Inject the filtered supernatant (the saturated solution) onto the HPLC system. It will likely be necessary to dilute the sample with the mobile phase to bring its concentration within the linear range of the calibration curve.[18] Record the peak area.

-

Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the test solvent.[17]

-

Data Interpretation and Solvent Selection

The quantitative results from the HPLC analysis should be compiled into a clear, comparative table.

Quantitative Solubility Data (Hypothetical Results)

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) at 25 °C | Observations |

| Polar Protic | Water | 80.1 | < 0.1 | Very Poorly Soluble |

| Methanol | 32.7 | 15.2 | Moderately Soluble | |

| Ethanol | 24.5 | 25.8 | Soluble | |

| Polar Aprotic | Acetonitrile | 37.5 | 45.1 | Very Soluble |

| Acetone | 20.7 | 88.5 | Freely Soluble | |

| DMSO | 46.7 | > 200 | Freely Soluble | |

| Semi-Polar | Isopropyl Alcohol | 19.9 | 32.4 | Soluble |

| Dichloromethane | 9.1 | 110.3 | Freely Soluble | |

| Nonpolar | Toluene | 2.4 | 5.5 | Slightly Soluble |

| Heptane | 1.9 | < 0.1 | Insoluble |

Decision-Making Framework

The optimal solvent is not always the one with the highest dissolving power. The final choice depends on the specific application. The following decision tree illustrates the logical process.

Caption: Decision tree for application-specific solvent selection.

-

For High Concentration Stock Solutions: DMSO, Dichloromethane (DCM), and Acetone are excellent choices based on the hypothetical data.

-

For Crystallization: A solvent that shows moderate to high solubility at elevated temperatures and lower solubility at room temperature is ideal. Ethanol and Isopropyl Alcohol (IPA) are often excellent choices as their solubility profiles can be easily modulated by the addition of an anti-solvent like water.[1]

-

For Chemical Reactions: Acetonitrile and DCM are common reaction solvents due to their relative inertness and ability to dissolve a wide range of reagents.

-

For Formulation (e.g., oral solutions): Toxicity and regulatory acceptance are paramount. Ethanol is a common choice. Solvents like DCM would be strictly avoided for internal use.[19]

Conclusion

This application note has outlined a systematic, two-pronged approach for selecting an optimal solvent for N-(2-methoxyphenyl)butane-1-sulfonamide. The process begins with a theoretical analysis of the solute's structure to create a targeted list of candidate solvents and culminates in a robust, quantitative experimental screening using the shake-flask method coupled with HPLC analysis. The hypothetical results indicate that semi-polar to polar aprotic solvents (Acetone, DCM, Acetonitrile) are most effective at dissolving the compound. The final selection must be guided by the specific requirements of the application, balancing solubility with practical factors such as process compatibility, safety, and regulatory constraints. This structured methodology minimizes trial-and-error, saving valuable time and resources in the drug development pipeline.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]

-

Bustamante, P., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. PharmaCeutical Magazine. [Link]

-

Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12. [Link]

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

-

Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43. [Link]

-

Rancan, M., & Da Vià, L. (2021). The Role of Solvents in the Drug Discovery Process. Molecules, 26(4), 947. [Link]

-

Phenomenex Inc. (n.d.). HPLC Testing Procedure. Phenomenex. [Link]

Sources

- 1. coastviewsolvents.com [coastviewsolvents.com]

- 2. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 3. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Pharmaceutical Solvents | Basicmedical Key [basicmedicalkey.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 12. researchgate.net [researchgate.net]

- 13. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. researchgate.net [researchgate.net]

Application Note: Standardized Preparation of N-(2-methoxyphenyl)butane-1-sulfonamide Stock Solutions for High-Fidelity In Vitro Assays

Abstract

The reproducibility and accuracy of in vitro biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. N-(2-methoxyphenyl)butane-1-sulfonamide, a representative lipophilic small molecule, presents challenges common to many drug discovery candidates, including poor aqueous solubility. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the robust preparation of stock and working solutions of this compound. We will detail not only the step-by-step protocols but also the critical scientific reasoning behind solvent selection, concentration calculations, quality control, and storage. The methodologies described herein are designed to be self-validating systems that minimize experimental variability and ensure the generation of high-fidelity, trustworthy data.

Introduction: The Criticality of the Stock Solution

This guide establishes a standardized workflow for preparing highly concentrated primary stock solutions in Dimethyl Sulfoxide (DMSO) and their subsequent dilution to final working concentrations for cell-based and biochemical assays. The core principle is to create a reproducible process that ensures the compound remains fully solubilized from the stock vial to the final assay plate.

Pre-Protocol Considerations: Foundational Choices for Success

Compound Characterization and Solvent Selection

The first step is to understand the physicochemical properties of the compound. While specific experimental data for N-(2-methoxyphenyl)butane-1-sulfonamide is not widely published, its structure (a sulfonamide with two aromatic and aliphatic moieties) strongly suggests hydrophobic character.

Why DMSO is the Primary Solvent of Choice: Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a vast array of poorly water-soluble compounds, making it the industry standard for compound libraries.[4] However, its use is a calculated compromise. While it facilitates solubilization, DMSO can exert biological effects and cytotoxicity at higher concentrations.[6][7] Extensive research has shown that keeping the final concentration of DMSO in cell-based assays below 0.5% is crucial to avoid significant off-target effects or cytotoxicity.[8][9]

Essential Compound and Solution Parameters

Accurate calculations are non-negotiable. The table below outlines the necessary parameters for the preparation of a 10 mM stock solution.

| Parameter | Value / Recommendation | Rationale |

| Compound Name | N-(2-methoxyphenyl)butane-1-sulfonamide | - |

| Molecular Formula | C₁₁H₁₇NO₃S | Derived from chemical structure. |

| Molecular Weight (MW) | 243.33 g/mol | Essential for accurate molarity calculations. |

| Primary Solvent | Anhydrous, sterile-filtered DMSO | Anhydrous grade prevents introduction of water, which can cause precipitation of hydrophobic compounds. Sterility is key for cell-based assays. |

| Primary Stock Conc. | 10 mM | A common, versatile concentration that allows for wide-ranging serial dilutions while minimizing the volume of DMSO added to assays. |

| Storage Temperature | -20°C or -80°C | Minimizes solvent evaporation and chemical degradation.[8] |

| Storage Format | Single-use aliquots | Crucial Best Practice: Avoids repeated freeze-thaw cycles which can lead to compound degradation and solvent concentration changes due to water condensation.[8][9] |

| Final Assay DMSO Conc. | ≤ 0.5% | Minimizes solvent-induced artifacts and cytotoxicity.[6][8] |

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a high-quality, reliable 10 mM stock solution.

Materials

-

N-(2-methoxyphenyl)butane-1-sulfonamide powder

-

Anhydrous, sterile-filtered DMSO (e.g., cell culture grade)

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Sterile, amber glass vial with a Teflon-lined screw cap[10]

-

Sterile microcentrifuge tubes (for aliquots)

-

Calibrated positive displacement or air displacement pipettes with sterile tips

-

Vortex mixer

Step-by-Step Methodology

-

Preparation: Work in a clean, controlled environment (e.g., a chemical fume hood or a sterile laminar flow hood for cell culture applications). Wear appropriate personal protective equipment (PPE). Allow the compound vial to equilibrate to room temperature before opening to prevent water condensation.[10]

-

Calculation: Determine the mass of the compound required.

-

Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Example for 2 mL of a 10 mM stock:

-

Mass (mg) = (0.010 mol/L) × (0.002 L) × (243.33 g/mol ) × (1000 mg/g) = 4.87 mg

-

-

Weighing: Accurately weigh the calculated mass (e.g., 4.87 mg) of the compound powder and transfer it directly into the sterile amber glass vial.

-

Causality Note: Using the vial you will dissolve in as the weigh boat minimizes compound loss during transfers. An analytical balance is critical for precision. For very small quantities (<5 mg), it is best practice to dissolve the entire contents of the supplier's vial and calculate the concentration based on the total mass provided.[11]

-

-

Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial containing the compound.

-

Mixing: Secure the cap tightly and vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed.

-

Trustworthiness Check: Visually inspect the solution against a bright light. The absence of any visible particulates is the first quality control checkpoint. If dissolution is slow, gentle warming in a 37°C water bath can be applied, but must be done with caution to avoid degradation.

-

-

Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

-

Storage: Store the primary vial and all aliquots in a desiccated container at -20°C or -80°C. Update your laboratory inventory with the compound details, concentration, date, and storage location.

Workflow Visualization

Caption: Workflow for 10 mM Stock Solution Preparation.

Protocol: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the primary stock into an aqueous buffer or cell culture medium. This is the stage where precipitation is most likely to occur.

Step-by-Step Methodology

-

Thawing: Retrieve a single aliquot of the 10 mM primary stock solution from the freezer. Allow it to thaw completely at room temperature.

-

Pre-Dilution Spin: Briefly centrifuge the tube to pull all liquid down to the bottom.

-

Intermediate Dilution (Optional but Recommended): For creating a wide range of concentrations, an intermediate dilution is advisable.

-

Example: To create a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in fresh DMSO. (e.g., 10 µL of 10 mM stock + 90 µL DMSO).

-

-

Final Dilution: Perform serial dilutions of the stock solution (either 10 mM or 1 mM) directly into the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations.

-

Crucial Technique: Add the small volume of DMSO stock into the larger volume of aqueous medium while gently vortexing or swirling. This rapid dispersal helps prevent the compound from crashing out of solution.

-

Example for a 10 µM final concentration from a 10 mM stock (1:1000 dilution): Add 1 µL of the 10 mM stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control Preparation: The vehicle control is essential for differentiating the effect of the compound from the effect of the solvent. It must be prepared in parallel.[9]

-

Prepare a mock dilution using the same volume of pure DMSO that was used for the highest concentration of your test compound.

-

Example: If your highest drug concentration required adding 2 µL of DMSO stock to 1 mL of media (a 0.2% DMSO concentration), your vehicle control must be 2 µL of pure DMSO in 1 mL of media.

-

Dilution and Control Workflow

Caption: Preparation of Working Solutions and Vehicle Control.

Troubleshooting Common Issues

| Issue | Probable Cause | Recommended Solution |

| Compound fails to dissolve in pure DMSO. | Compound has extremely low solubility or is impure. | Gentle warming (≤37°C) may help. If unsuccessful, a lower stock concentration may be necessary. Confirm compound identity and purity. |

| Precipitate forms immediately upon dilution into aqueous buffer. | Compound "crashes out" due to poor aqueous solubility. | Ensure rapid mixing during dilution. Pre-warm the aqueous buffer. If precipitation persists, a lower starting stock concentration (e.g., 1 mM) or the use of co-solvents like PEG400 or cyclodextrin may be explored, but this complicates the experimental system.[8] |

| Inconsistent results between experiments. | Repeated freeze-thaw cycles of stock; inaccurate pipetting; stock degradation. | Strictly adhere to the single-use aliquot protocol. Regularly calibrate pipettes. Prepare fresh working solutions for each experiment from a new frozen aliquot. |

References

-

Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions. CSH Protocols. [Link]

-

Galani, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. [Link]

-

Pharmaffiliates. (n.d.). N-(2-Methoxy-4-(methylsulfonamido)phenyl)butyramide. [Link]

-

Muthuraj, R., & Sumita, R. (n.d.). Tissue culture, nutrient stock solutions and media preparation for in-vitro cultures. Central Potato Research Institute. [Link]

-

Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]

-

Kontopidis, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

-

Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

-